Ethyl 3-(2-aminoacetamido)propanoate
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Overview
Description
Ethyl 3-(2-aminoacetamido)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ester functional group, along with secondary amide and primary amine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(2-aminoacetamido)propanoate typically involves the reaction of ethyl acrylate with 2-aminopyridine under specific conditions. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid or trifluoromethanesulfonic acid. The reaction mixture is heated to a temperature range of 100-160°C for 16-24 hours. After the reaction, the product is purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2-aminoacetamido)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides depending on the nucleophile used
Scientific Research Applications
Ethyl 3-(2-aminoacetamido)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of ethyl 3-(2-aminoacetamido)propanoate involves its interaction with specific molecular targets. The ester and amide groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Ethyl acetate: A simple ester used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl propionate: An ester used in the food industry as a flavoring agent.
Uniqueness: Ethyl 3-(2-aminoacetamido)propanoate is unique due to its combination of ester, amide, and amine functional groups. This combination allows it to participate in a wider range of chemical reactions and interactions compared to simpler esters like ethyl acetate or methyl butyrate .
Biological Activity
Ethyl 3-(2-aminoacetamido)propanoate, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
This compound is classified as an ethyl ester and a tertiary carboxamide. Its molecular formula is C7H14N2O3, featuring an ethyl group attached to a propanoate backbone with an aminoacetamide functional group. This structure is significant for its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The aminoacetamido moiety plays a crucial role in enhancing the compound's affinity for specific receptors or enzymes involved in disease pathways.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of ethyl propanoates exhibit antimicrobial properties, potentially inhibiting bacterial growth through disruption of cell wall synthesis or interference with metabolic processes.
- Anticancer Potential : Some derivatives related to this compound have shown antiproliferative effects against cancer cell lines, indicating a possible mechanism involving the inhibition of key enzymes in cell cycle regulation.
Biological Activity Data
Below is a summary table of the biological activities reported for this compound and related compounds:
Activity Type | Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Antiproliferative | Reduced viability in cancer cells | |
Enzyme Inhibition | Potential inhibition of proteases |
Case Study 1: Antimicrobial Efficacy
A study on similar compounds demonstrated notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to the disruption of cell membrane integrity, leading to cell lysis.
Case Study 2: Anticancer Activity
Research involving a related derivative indicated significant antiproliferative effects on HeLa cells, with IC50 values suggesting effective inhibition at low concentrations. The study highlighted the compound's potential as a lead structure for developing new anticancer agents.
Properties
Molecular Formula |
C7H14N2O3 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
ethyl 3-[(2-aminoacetyl)amino]propanoate |
InChI |
InChI=1S/C7H14N2O3/c1-2-12-7(11)3-4-9-6(10)5-8/h2-5,8H2,1H3,(H,9,10) |
InChI Key |
GMBWXDUHVUNFHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC(=O)CN |
Origin of Product |
United States |
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